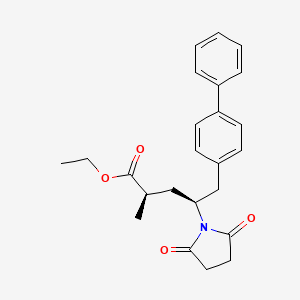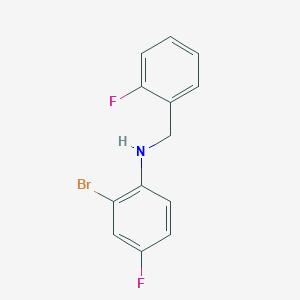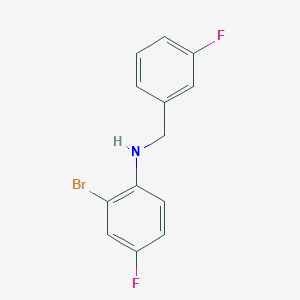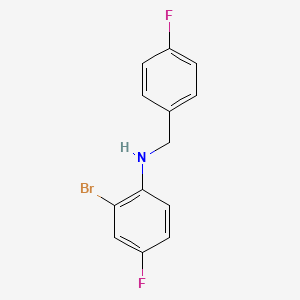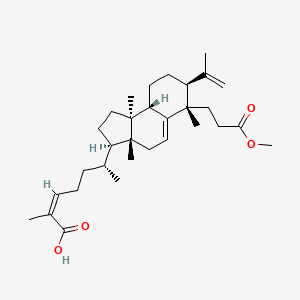
6-OAc PtdGlc(di-acyl Chain)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-OAc PtdGlc(di-acyl chain) is a synthetic phospholipid molecule composed of a glycerol backbone and two acyl chains. It is widely used in scientific research as a model membrane component, due to its ability to mimic the structure and function of natural phospholipids. This molecule has been studied extensively in recent years, and has been found to have numerous applications in a variety of fields, including biochemistry, physiology, and medicine.
Aplicaciones Científicas De Investigación
Novel Glucosylated Phospholipid Identification
A novel glyceroglycolipid, phosphatidylglucoside (PtdGlc), was identified in rat embryonic brain tissues. Advanced analytical techniques such as nano-flow high-performance liquid chromatography and negative-ion-mode electrospray linear-ion trap time-of-flight mass spectrometry (LC-MS) were developed to identify minute amounts of PtdGlc in cultured cells. This method facilitated the analysis of quantitative changes in PtdGlc in C6 glioma cells upon differentiation into GFAP-positive glial cells, revealing the exclusive presence of C18:0/C20:0 fatty acyl chains in PtdGlc and a significant increase in glycolipid content following differentiation (Ito et al., 2008).
Lipid Rafts and PtdGlc as a Marker
Lipid rafts, functional microdomains enriched with sphingolipids and cholesterol, have been found to be more heterogeneous than previously thought, with PtdGlc contributing to this heterogeneity. PtdGlc, characterized by its unique fatty acyl chain composition (C18:0 at sn-1 and C20:0 at sn-2), localizes to the outer leaflet of the plasma membrane and may play a role in cell-cell interaction signaling in the central nervous system (Nagatsuka & Hirabayashi, 2008).
Synthesis and Immunogenicity of PtdGlc Analogues
A series of PtdGlc analogues, including 6-O-Ac PtdGlc, were synthesized to probe the antigen selectivity of the monoclonal antibody 'DIM21'. This research highlighted the critical structural features of PtdGlc necessary for successful binding by MAb DIM21, providing insights into the immunogenic properties of these glycolipids and their potential applications in immunotherapy (Greimel et al., 2008).
Structural Characterization of PtdGlc
Further studies have characterized PtdGlc in developing astroglial membranes, revealing it as a single molecular species with saturated fatty acyl chains. This unique composition suggests that PtdGlc resides in raft-like lipid microdomains, potentially playing a role in cellular signaling and differentiation processes (Nagatsuka et al., 2006).
Lipid Domain Formation and Function
PtdGlc forms specific lipid domains on the outer leaflet of the plasma membrane, distinct from cholesterol-based sphingolipid domains. These findings have implications for understanding the structural organization of cellular membranes and the roles of specific lipid components in cellular processes (Murate et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of 6-OAc PtdGlc(di-acyl Chain) is neutrophils . Neutrophils are a type of white blood cell that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns via pattern recognition receptors expressed on the cell surface .
Mode of Action
It has been suggested that this compound mediates apoptosis of neutrophils . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is crucial for maintaining homeostasis and eliminating damaged cells .
Biochemical Pathways
It is known that this compound is involved in the apoptosis of neutrophils . Apoptosis is a complex process that involves a variety of biochemical pathways, including the activation of cysteine-containing aspartate-specific proteases (caspases), which play a key role in the execution-phase of cell apoptosis .
Result of Action
The primary result of the action of 6-OAc PtdGlc(di-acyl Chain) is the induction of apoptosis in neutrophils . This is significant as neutrophils have a very short lifespan and undergo apoptosis within 24–48 hours after leaving the bone marrow . The clearance of neutrophils from inflamed tissues by tissue macrophages is critical for limiting inflammatory tissue injury and the subsequent resolution of inflammation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-OAc PtdGlc(di-acyl Chain) involves the condensation of 1,2-diacyl-sn-glycero-3-phosphocholine with glucose-1-phosphate followed by acetylation of the resulting product.", "Starting Materials": [ "1,2-diacyl-sn-glycero-3-phosphocholine", "glucose-1-phosphate", "acetic anhydride", "pyridine", "dichloromethane", "diethyl ether", "triethylamine", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "1. Dissolve 1,2-diacyl-sn-glycero-3-phosphocholine and glucose-1-phosphate in dichloromethane.", "2. Add triethylamine and stir the mixture for 30 minutes.", "3. Add acetic anhydride dropwise and stir the mixture for 2 hours.", "4. Add pyridine and stir the mixture for an additional 2 hours.", "5. Add sodium bicarbonate and stir the mixture for 30 minutes.", "6. Extract the product with dichloromethane and wash with water.", "7. Dry the organic layer with sodium sulfate.", "8. Concentrate the organic layer and dissolve the residue in diethyl ether.", "9. Add sodium chloride and stir the mixture for 30 minutes.", "10. Collect the organic layer and dry with sodium sulfate.", "11. Concentrate the organic layer and purify the product by column chromatography." ] } | |
| 1065483-61-5 | |
Fórmula molecular |
C49H93NaO14P |
Peso molecular |
960.2 g/mol |
Nombre IUPAC |
sodium;[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] [(2R)-2-icosanoyloxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C49H93O14P.Na/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-37-45(52)61-42(38-59-44(51)36-34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2)39-60-64(56,57)63-49-48(55)47(54)46(53)43(62-49)40-58-41(3)50;/h42-43,46-49,53-55H,4-40H2,1-3H3,(H,56,57);/t42-,43-,46-,47+,48-,49+;/m1./s1 |
Clave InChI |
GQNFZDURNITKQG-ZJLYLWPSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O.[Na] |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





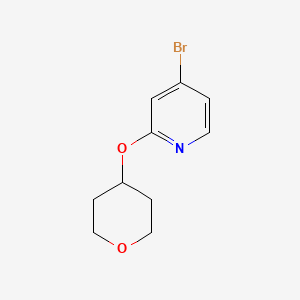
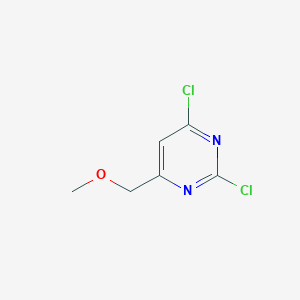
![7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3026640.png)
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)
